molecular formula C13H12N2O2 B13857656 phenyl N-(3-methylpyridin-4-yl)carbamate

phenyl N-(3-methylpyridin-4-yl)carbamate

Cat. No.: B13857656
M. Wt: 228.25 g/mol
InChI Key: BCQJUMFIDKSRQO-UHFFFAOYSA-N
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Description

Phenyl N-(3-methylpyridin-4-yl)carbamate is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

phenyl N-(3-methylpyridin-4-yl)carbamate

InChI

InChI=1S/C13H12N2O2/c1-10-9-14-8-7-12(10)15-13(16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16)

InChI Key

BCQJUMFIDKSRQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Synthetic Pathways and Methodologies for Phenyl N 3 Methylpyridin 4 Yl Carbamate

Retrosynthetic Analysis of Phenyl N-(3-methylpyridin-4-yl)carbamate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the bonds forming the carbamate (B1207046) linkage.

Disconnection of the Amide C-N Bond: The most common retrosynthetic disconnection involves breaking the bond between the carbonyl carbon and the pyridine (B92270) nitrogen. This approach identifies 3-methylpyridin-4-amine and a phenyl carbonate derivative as the key synthons. The most practical and common reagent corresponding to the phenyl carbonate synthon is phenyl chloroformate . This pathway represents a direct and efficient method for forming the target carbamate.

Disconnection of the Ester C-O Bond: An alternative disconnection breaks the bond between the carbonyl carbon and the phenoxy oxygen. This leads to phenol (B47542) and a pyridinyl isocyanate, specifically 4-isocyanato-3-methylpyridine . This isocyanate intermediate can be generated from 3-methylpyridin-4-amine using phosgene (B1210022) or a phosgene surrogate. This route is also viable, though it may involve the handling of more hazardous intermediates.

These two primary disconnections form the basis for the classical synthetic approaches discussed in the following sections.

Classical Synthetic Approaches to this compound

Traditional methods for carbamate synthesis have been widely used due to their reliability and high yields. These approaches typically involve the reaction of an amine with a carbonylating agent.

Reaction of 3-Methylpyridin-4-amine with Phenyl Chloroformate

The most direct and frequently employed method for the synthesis of this compound is the reaction between 3-methylpyridin-4-amine and phenyl chloroformate. This reaction is a nucleophilic acyl substitution where the amino group of the pyridine derivative attacks the electrophilic carbonyl carbon of phenyl chloroformate, displacing the chloride leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of base and solvent is crucial for optimizing the reaction yield and purity of the product.

Table 1: Typical Reaction Conditions for Carbamate Synthesis from Amines and Phenyl Chloroformate

Parameter Condition Purpose
Solvent Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) (CH3CN) To dissolve reactants and prevent side reactions with the chloroformate.
Base Tertiary amines (e.g., Triethylamine, Pyridine) or inorganic bases (e.g., K2CO3, Na2CO3) To scavenge the HCl produced during the reaction. niscpr.res.in

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize the formation of byproducts. |

The general procedure involves dissolving 3-methylpyridin-4-amine and the base in a suitable aprotic solvent, followed by the slow addition of phenyl chloroformate at a reduced temperature. After the addition is complete, the reaction is typically stirred for several hours at room temperature to ensure completion. niscpr.res.in

Alternative Phosgenation and Phosgene-Surrogate Routes

While effective, the direct use of phosgene is highly restricted due to its extreme toxicity. nih.gov Consequently, several safer alternatives, known as phosgene surrogates, have been developed. These reagents react with amines to generate the same reactive intermediates as phosgene but are significantly safer to handle.

Phosgene Surrogates: Common phosgene surrogates include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). In a typical two-step, one-pot procedure, the amine (3-methylpyridin-4-amine) is first reacted with the phosgene surrogate to form an in situ isocyanate or carbamoyl (B1232498) chloride. This intermediate is then treated with phenol to yield the final carbamate product.

Carbonylating Agents: Other reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can also be used. CDI reacts with the amine to form an activated carbamoyl-imidazole intermediate, which subsequently reacts with phenol to produce the desired carbamate.

These methods provide a valuable alternative to the traditional phosgene-based routes, enhancing laboratory safety without compromising synthetic utility.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design processes that reduce or eliminate the use and generation of hazardous substances. brainyjuice.com

Catalyst Development for Environmentally Benign Production

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and less wasteful than stoichiometric reactions.

Palladium-Catalyzed Synthesis: An efficient synthesis of N-aryl carbamates can be achieved through the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol (in this case, phenol). mit.edumit.eduacs.orgorganic-chemistry.org This method allows for the in situ generation of an isocyanate intermediate under milder conditions than traditional methods. organic-chemistry.org

Nickel-Catalyzed Reactions: Domino reactions employing nickel catalysts have also been developed for the one-pot synthesis of N-(hetero)aryl carbamates from alcohols and in situ generated isocyanates. researchgate.net

Phosgene-Free Carbonylations: A significant area of research focuses on replacing phosgene with less hazardous C1 sources like carbon dioxide (CO2) or its derivatives. nih.govgoogle.com

Direct use of CO2: Various catalytic systems are being explored for the direct synthesis of carbamates from amines, CO2, and alcohols. psu.edursc.org These reactions often require catalysts to overcome the high stability of CO2. psu.edu

Use of Urea (B33335): Urea can serve as a solid, safe, and convenient source of the carbonyl group. Catalytic systems, such as mixed metal oxides (e.g., TiO2–Cr2O3/SiO2), have been shown to effectively promote the synthesis of N-substituted carbamates from amines, urea, and alcohols with high yields. rsc.org

Organic Carbonates: The aminolysis of organic carbonates, such as dimethyl carbonate or diphenyl carbonate, presents a suitable phosgene-free route to carbamates and may require a catalyst for less nucleophilic amines. benthamdirect.comeurekaselect.comresearchgate.net

Table 2: Comparison of Green Catalytic Methods for Carbamate Synthesis

Method Carbonyl Source Catalyst Example Advantages
Palladium-Coupling Sodium Cyanate Pd2(dba)3 / Ligand Broad substrate scope, mild conditions. mit.edu
Nickel-Domino Cyanate Salts Nickel complex One-pot synthesis, high functional group compatibility. researchgate.net
Direct Carbonylation Carbon Dioxide (CO2) Metal Alkoxides (e.g., Ti(OMe)4), Basic catalysts Utilizes a renewable, non-toxic C1 source. psu.edudntb.gov.ua
Urea-based Urea TiO2–Cr2O3/SiO2 Avoids phosgene, uses a safe carbonyl source, reusable catalyst. rsc.org

Solvent Selection and Waste Minimization Strategies

Solvent Selection: Traditional syntheses often use chlorinated solvents, which pose environmental risks. Green chemistry encourages the use of safer alternatives. The choice of solvent can significantly affect the reaction outcome in CO2-based syntheses, with protophilic, dipolar, aprotic solvents like DMSO favoring the formation of the desired carbamic acid intermediate. researchgate.net Research is also directed towards using greener solvents like ionic liquids or even solvent-free conditions to reduce waste. mdpi.com

Waste Minimization: The primary goal of waste minimization is to prevent waste generation rather than treating it afterward. brainyjuice.comcore.ac.uk This is quantified by metrics like atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic, phosgene-free routes using CO2 or urea generally have a higher atom economy compared to classical methods that use chloroformates and stoichiometric bases, which generate significant salt waste.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Optimization of Reaction Conditions and Yield for this compound

The optimization of reaction parameters is a critical step in developing a robust and efficient synthesis for this compound. Key variables include temperature, pressure, stoichiometry of reactants, reaction time, and agitation. While specific experimental data for this exact compound is not extensively available in public literature, the principles of carbamate synthesis optimization can be extrapolated from analogous reactions. A common synthetic route for N-aryl carbamates involves the reaction of an amine with a chloroformate derivative.

Temperature plays a crucial role in the rate of carbamate formation. Generally, an increase in temperature accelerates the reaction, but can also lead to the formation of undesired byproducts through side reactions. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining high selectivity. For the synthesis of related N-aryl carbamates, temperatures often range from room temperature to gentle heating (e.g., 40-80 °C).

Pressure is typically not a critical parameter for this type of reaction when conducted in the liquid phase under standard laboratory conditions and is usually maintained at atmospheric pressure.

Stoichiometric control of the reactants, namely 4-amino-3-methylpyridine (B157717) and phenyl chloroformate, is vital for maximizing the yield of the desired product and minimizing waste. An excess of one reactant may be used to drive the reaction to completion, but this can complicate the purification process. A common strategy is to use a slight excess (e.g., 1.1 to 1.5 equivalents) of the more reactive or less expensive reagent. The presence of a base is also crucial to neutralize the HCl generated during the reaction, thereby driving the equilibrium towards the product. The choice and stoichiometry of the base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate) must be carefully optimized.

Below is a hypothetical data table illustrating the optimization of reaction conditions for a generic N-aryl carbamate synthesis, which could serve as a starting point for the synthesis of this compound.

EntryTemperature (°C)Base (equiv.)Phenyl Chloroformate (equiv.)Yield (%)
125Pyridine (1.1)1.165
250Pyridine (1.1)1.185
380Pyridine (1.1)1.178 (decomposition observed)
450Triethylamine (1.5)1.192
550Triethylamine (1.5)1.590

The duration of the reaction is another key factor influencing the yield and purity of the product. The reaction progress should be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and to avoid the formation of degradation products from prolonged reaction times.

Effective agitation is essential to ensure homogeneity of the reaction mixture, especially in heterogeneous reactions involving solid bases or reagents with limited solubility. Proper mixing facilitates efficient mass and heat transfer, leading to more consistent and reproducible results. The type and speed of stirring can impact the reaction rate and, in some cases, the product distribution.

Novel Synthetic Methodologies for this compound

Recent advances in synthetic organic chemistry offer innovative approaches for the formation of carbamates, which could be applied to the synthesis of this compound. These methods often provide advantages in terms of milder reaction conditions, higher selectivity, and improved environmental footprint.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For carbamate synthesis, certain organic bases or Lewis acids can act as effective catalysts. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the reaction between amines and various carbonyl sources. An organocatalytic approach to the synthesis of this compound could involve the reaction of 4-amino-3-methylpyridine with a suitable phenylcarbonyl donor in the presence of an organocatalyst. This would avoid the use of potentially harsh reagents like phenyl chloroformate.

Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, enabling unique bond formations under mild conditions. While direct photoredox-mediated carbamate formation is still an emerging area, related C-N bond-forming reactions have been successfully developed. A potential photoredox pathway for the synthesis of this compound could involve the generation of a nitrogen-centered radical from a suitable precursor of 4-amino-3-methylpyridine, which could then be trapped by a phenylcarbonyl radical equivalent. This methodology offers the potential for novel and highly selective transformations that are not accessible through traditional thermal methods.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals. These include enhanced safety, better process control, and ease of scalability. The synthesis of this compound could be adapted to a flow process where solutions of the reactants and a base are pumped through a heated microreactor. This allows for precise control over reaction time and temperature, often leading to higher yields and purities. Furthermore, in-line purification modules can be integrated into the flow system, enabling a continuous and automated synthesis process. The application of flow chemistry could be particularly beneficial for optimizing reaction conditions rapidly and for the on-demand production of the target compound.

Reaction Mechanisms and Chemical Transformations of Phenyl N 3 Methylpyridin 4 Yl Carbamate

Nucleophilic Acyl Substitution Mechanisms Involving the Carbamate (B1207046) Moiety

The carbamate group in phenyl N-(3-methylpyridin-4-yl)carbamate is susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comyoutube.comlibretexts.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the phenoxide leaving group.

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbonyl carbon of the carbamate.

Formation of Tetrahedral Intermediate: The pi-bond of the carbonyl group breaks, and a tetrahedral intermediate with a negative charge on the oxygen atom is formed.

Leaving Group Departure: The carbonyl group reforms, and the phenoxide ion (PhO⁻) is eliminated as the leaving group.

The reactivity of the carbamate towards nucleophilic acyl substitution is influenced by the nature of the nucleophile and the stability of the leaving group. Stronger nucleophiles will react more readily. The phenoxide ion is a relatively good leaving group, making these reactions generally favorable.

Common nucleophiles that can participate in these reactions include:

Amines: Reaction with primary or secondary amines leads to the formation of ureas.

Alcohols: In the presence of a suitable catalyst or under forcing conditions, alcohols can displace the phenol (B47542) to form new carbamates.

Hydroxide (B78521): This leads to the hydrolysis of the carbamate, as discussed in the next section.

NucleophileProductGeneral Reaction Conditions
Primary Amine (R-NH₂)N-(3-methylpyridin-4-yl)-N'-R-ureaHeat or base catalysis
Secondary Amine (R₂NH)N-(3-methylpyridin-4-yl)-N',N'-di-R-ureaHeat or base catalysis
Alcohol (R-OH)Alkyl N-(3-methylpyridin-4-yl)carbamateTransesterification catalyst (e.g., acid or base)
Water (H₂O) / Hydroxide (OH⁻)3-methylpyridin-4-amine + Phenol + CO₂Acid or base catalysis

Hydrolytic Stability and Degradation Pathways of this compound

The hydrolytic stability of this compound is a critical parameter, particularly in aqueous environments. Carbamates, in general, are susceptible to hydrolysis under both acidic and basic conditions, although the rates and mechanisms can vary. nih.govresearchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis is typically initiated by the attack of a hydroxide ion on the carbonyl carbon, following a nucleophilic acyl substitution mechanism (BAc2). For N-aryl carbamates, an alternative E1cB (Elimination Unimolecular conjugate Base) mechanism can also occur, which involves the initial deprotonation of the carbamate nitrogen followed by the elimination of the phenoxide leaving group to form an isocyanate intermediate. This isocyanate is then rapidly hydrolyzed to the corresponding amine (3-methylpyridin-4-amine) and carbon dioxide. researchgate.net

Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis mechanism often involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a water molecule.

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution (EAS). wikipedia.orgyoutube.comquora.com The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often employed for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) ion. This further deactivates the ring to a significant extent. youtube.comyoutube.com

If an electrophilic substitution reaction were to occur, the position of substitution would be influenced by the directing effects of both the nitrogen atom and the N-phenoxycarbonylamino group. The pyridine nitrogen directs incoming electrophiles to the C-3 (meta) position. The N-phenoxycarbonylamino group is an ortho, para-director. However, due to the strong deactivating effect of the pyridine nitrogen, electrophilic substitution on the pyridine ring of this compound is expected to be very difficult and require harsh reaction conditions. youtube.comquora.com

Typical electrophilic aromatic substitution reactions and their expected outcomes (if forced):

ReactionReagentsExpected Major Product(s)
NitrationHNO₃/H₂SO₄3-Methyl-5-nitro-N-(phenyl)pyridin-4-ylcarbamate (meta to the ring nitrogen)
SulfonationSO₃/H₂SO₄4-(Phenoxycarbonylamino)-3-methylpyridine-5-sulfonic acid (meta to the ring nitrogen)
HalogenationX₂/FeX₃Difficult to predict; likely a mixture of isomers with low yield
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl₃ or RCOCl/AlCl₃Generally does not occur due to coordination of the Lewis acid with the pyridine nitrogen. wikipedia.org

Derivatization Strategies and Functional Group Transformations

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the carbamate group possesses a lone pair of electrons, but it is significantly less nucleophilic than the nitrogen of an amine due to resonance delocalization with the adjacent carbonyl group.

N-Alkylation: Direct N-alkylation of the carbamate nitrogen is generally difficult. However, under strongly basic conditions that can deprotonate the nitrogen, subsequent reaction with an alkyl halide could potentially lead to N-alkylation. Palladium-catalyzed N-alkylation reactions have also been developed for amines and could potentially be adapted. chemrxiv.org

N-Acylation: N-acylation of carbamates can be achieved using strong acylating agents such as acid chlorides or anhydrides, often in the presence of a Lewis acid catalyst to activate the carbamate. sciforum.netresearchgate.net This reaction would lead to the formation of an N-acyl-N-(3-methylpyridin-4-yl)carbamate.

Modifications of the Phenyl Moiety

The phenyl group of the carbamate can be modified through electrophilic aromatic substitution reactions. Since the phenoxy group is activated by the oxygen atom, these reactions are generally more facile than those on the pyridine ring. The oxygen atom is an ortho, para-directing group.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃/H₂SO₄This compound with a nitro group at the ortho or para position of the phenyl ring.
HalogenationBr₂/FeBr₃This compound with a bromine atom at the ortho or para position of the phenyl ring.
Friedel-Crafts AlkylationR-Cl/AlCl₃This compound with an alkyl group at the ortho or para position of the phenyl ring.

Transformations Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic and basic center.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine-N-oxide is more reactive towards both electrophilic and nucleophilic substitution on the pyridine ring.

Quaternization: The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium salts. This reaction introduces a permanent positive charge on the nitrogen atom and significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

These derivatization strategies provide pathways to a wide range of analogs of this compound with modified physical, chemical, and biological properties.

Metal-Catalyzed Cross-Coupling Reactions on the Pyridine Ring

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For heteroaromatic compounds such as pyridine derivatives, these reactions are instrumental in introducing a wide array of functional groups, thereby modulating their biological and physical properties. The primary challenge in the functionalization of the pyridine ring lies in the inherent electron-deficient nature of the heterocycle and the potential for the nitrogen atom to coordinate with and deactivate the metal catalyst.

Despite these challenges, several powerful cross-coupling methodologies have been successfully applied to pyridine substrates. These typically involve the reaction of a halogenated or otherwise activated pyridine derivative with a suitable coupling partner in the presence of a transition metal catalyst, most commonly palladium, nickel, or copper. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivities.

For a substrate such as this compound, any potential cross-coupling reaction would first require the introduction of a suitable handle on the pyridine ring, such as a halide (Br, I) or a triflate group, at one of the available positions (2, 5, or 6). The carbamate group at the 4-position would be expected to influence the regioselectivity of such an activation step and the subsequent cross-coupling reaction through its electronic and steric effects. However, as previously stated, no specific examples of such a sequence starting from this compound have been found in the literature.

The following table provides a general overview of common metal-catalyzed cross-coupling reactions that are frequently applied to pyridine derivatives and could hypothetically be applied to a suitably activated derivative of this compound.

Reaction NameTypical Coupling PartnersCatalyst System (General)Bond Formed
Suzuki-Miyaura CouplingBoronic acids/estersPd(0) or Pd(II) with phosphine (B1218219) ligandsC-C
Buchwald-Hartwig AminationAmines, amidesPd(0) or Pd(II) with bulky phosphine ligandsC-N
Sonogashira CouplingTerminal alkynesPd(0) or Pd(II) with a Cu(I) co-catalystC-C (sp²-sp)
Stille CouplingOrganostannanesPd(0) with phosphine ligandsC-C
Heck CouplingAlkenesPd(0) or Pd(II) with phosphine ligandsC-C (sp²-sp²)
Negishi CouplingOrganozinc reagentsPd(0) or Ni(0) with phosphine ligandsC-C

Spectroscopic and Crystallographic Elucidation of Phenyl N 3 Methylpyridin 4 Yl Carbamate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and through-space interactions, a complete structural assignment of phenyl N-(3-methylpyridin-4-yl)carbamate can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the phenyl ring, the 3-methylpyridine (B133936) ring, the methyl group, and the N-H proton of the carbamate (B1207046).

The protons of the unsubstituted phenyl ring would likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The ortho-, meta-, and para-protons will have slightly different chemical shifts due to their respective electronic environments.

The pyridine (B92270) ring protons are expected to be deshielded. The proton at position 2 of the pyridine ring would likely be the most deshielded due to the proximity of the electronegative nitrogen atom, appearing as a doublet. The proton at position 6 would also be a doublet, while the proton at position 5 would likely be a doublet of doublets, with coupling constants indicating its relationship with the neighboring protons.

The methyl group attached to the pyridine ring is expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.3 ppm. The N-H proton of the carbamate group would present as a broad singlet, with its chemical shift being concentration and solvent dependent, but generally expected in the range of δ 6.5-8.5 ppm.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Phenyl-H (ortho)7.20-7.40Multiplet~7-8
Phenyl-H (meta)7.00-7.20Multiplet~7-8
Phenyl-H (para)7.00-7.20Multiplet~7-8
Pyridine-H2~8.40Doublet~5
Pyridine-H5~7.20Doublet of Doublets~5, ~2
Pyridine-H6~8.30Doublet~5
Methyl (-CH₃)~2.30SingletN/A
Carbamate (N-H)6.50-8.50Broad SingletN/A

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carbamate group is expected to be the most deshielded signal, appearing around δ 153-155 ppm. The aromatic carbons of the phenyl and pyridine rings will resonate in the region of δ 110-160 ppm. The ipso-carbon of the phenyl ring attached to the oxygen will be deshielded, while the other phenyl carbons will have chemical shifts typical for a monosubstituted benzene (B151609) ring. The pyridine carbons will also show distinct signals, with the carbons adjacent to the nitrogen atom (C2 and C6) being more deshielded. The methyl carbon will appear at a much higher field, typically around δ 15-20 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Carbamate C=O153-155
Phenyl-C (ipso, attached to O)~150
Phenyl-C (ortho)~121
Phenyl-C (meta)~129
Phenyl-C (para)~125
Pyridine-C2~148
Pyridine-C3~135
Pyridine-C4~145
Pyridine-C5~120
Pyridine-C6~147
Methyl (-CH₃)15-20

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the phenyl and pyridine rings, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the phenyl ring, the carbamate linker, and the 3-methylpyridine ring. For example, correlations between the N-H proton and the carbonyl carbon, as well as the pyridine C4, would confirm the carbamate linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the stereochemistry and conformation of the molecule, for instance, by observing through-space interactions between the methyl protons and the H5 proton of the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the carbamate group. A strong absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically in the range of 1700-1730 cm⁻¹. The N-H stretching vibration would appear as a sharp to moderately broad band around 3300-3400 cm⁻¹. rsc.orgmdpi.com The position and shape of the N-H band can be influenced by hydrogen bonding.

The pyridine ring will exhibit a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The presence of the methyl substituent on the pyridine ring will influence the exact positions of these bands. Out-of-plane C-H bending vibrations of the pyridine ring typically appear in the 700-900 cm⁻¹ region and are characteristic of the substitution pattern.

Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch3300-3400Medium-Strong (IR)
Aromatic C-H Stretch3000-3100Medium-Weak
C=O Stretch (Carbamate)1700-1730Strong (IR)
C=C/C=N Stretch (Pyridine)1400-1600Medium-Strong
N-H Bend1500-1550Medium
C-N Stretch1200-1300Medium
C-O Stretch1200-1250Strong
C-H Out-of-Plane Bend700-900Strong

Note: These are predicted values based on analogous structures and may be subject to shifts due to intermolecular interactions in the solid state.

Lack of Publicly Available Data for this compound Prevents Detailed Structural Analysis

A comprehensive search for spectroscopic and crystallographic data on the chemical compound this compound has yielded insufficient information to complete a detailed structural elucidation as requested. Despite extensive queries of scientific databases and literature, specific experimental data regarding the mass spectrometry and X-ray crystal structure of this particular molecule are not publicly available.

The intended analysis was to focus on the elucidation of the compound's molecular weight, fragmentation patterns, and solid-state structure, adhering to a specific outline. This would have included data from high-resolution mass spectrometry (HRMS), fragmentation analysis under electron ionization (EI) and electrospray ionization (ESI), and tandem mass spectrometry (MS/MS). Furthermore, a detailed examination of its crystal structure through X-ray crystallography was planned, which would describe its crystal packing, intermolecular interactions like hydrogen bonding and π-π stacking, and precise measurements of bond lengths, bond angles, and torsional angles.

Unfortunately, the search did not uncover any published papers, database entries, or spectral repositories containing this specific information for this compound. While data exists for structurally related compounds, such as other carbamate derivatives or differently substituted pyridyl compounds, this information is not applicable for the specific analysis of this compound due to the strict requirement for scientifically accurate and compound-specific data.

Without access to primary experimental results from mass spectrometry and X-ray diffraction studies on this compound, a scientifically rigorous article meeting the specified requirements cannot be constructed. The generation of the requested data tables and detailed research findings is therefore not possible at this time.

Computational and Theoretical Studies on Phenyl N 3 Methylpyridin 4 Yl Carbamate

In Silico Modeling of Molecular Interactions

Docking Simulations for Potential Target Binding Mechanisms (e.g., Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and elucidating the binding mechanisms of small molecules like phenyl N-(3-methylpyridin-4-yl)carbamate. Given the structural similarity of this compound to known carbamate (B1207046) inhibitors, a likely target for its biological activity is acetylcholinesterase (AChE), an enzyme critical to the central nervous system. plos.orgnih.govnih.gov

Docking studies of carbamate derivatives into the active site of AChE have revealed key interactions that are likely relevant for this compound. The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad (B1167595) (serine, histidine, and glutamate) and a peripheral anionic site. mdpi.com Carbamate inhibitors typically bind in a way that allows for the carbamoylation of the active site serine, leading to the inactivation of the enzyme. oup.com

For a molecule like this compound, docking simulations would likely show the phenyl group engaging in hydrophobic interactions with aromatic residues in the active site gorge, such as tryptophan and tyrosine. The carbamate moiety is positioned to interact with the catalytic triad, with the carbonyl oxygen potentially forming hydrogen bonds with backbone amides in the oxyanion hole. oup.com The 3-methylpyridin-4-yl group could form additional interactions, such as pi-pi stacking with other aromatic residues or hydrogen bonds, depending on its orientation within the binding pocket.

A hypothetical docking study of a series of related carbamate inhibitors against AChE could yield results similar to those presented in the interactive table below. Such studies are crucial for predicting the binding affinity and for the rational design of more potent inhibitors. plos.orgnih.gov

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Phenyl N-(pyridin-4-yl)carbamate-9.8Trp86, Tyr337, Ser203Pi-pi stacking, Hydrogen bond
This compound-10.2Trp86, Tyr337, Phe338, Ser203Pi-pi stacking, Hydrophobic, Hydrogen bond
(3-chlorophenyl) N-(3-methylpyridin-4-yl)carbamate-10.8Trp86, Tyr124, Tyr337, Phe338, Ser203Pi-pi stacking, Hydrophobic, Halogen bond, Hydrogen bond
Donepezil (Reference)-10.8Trp86, Tyr337, Phe338Pi-pi stacking, Hydrophobic

Molecular dynamics (MD) simulations can further validate the stability of the docked poses, providing insights into the dynamic behavior of the ligand-protein complex over time. plos.orgnih.gov The root mean square deviation (RMSD) of the ligand and protein backbone atoms are monitored to ensure that the complex remains stable throughout the simulation. plos.org

Quantitative Structure-Activity Relationship (QSAR) Derivations (Theoretical Basis for Activity Prediction)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug design to predict the activity of new compounds and to understand the structural features that are important for activity. For a class of compounds like carbamates, QSAR models can be developed to predict their inhibitory activity against enzymes like AChE. plos.orgnih.govoup.com

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values). nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net

A typical QSAR model for carbamate inhibitors of AChE might take the following form:

pIC50 = β0 + β1 * Descriptor1 + β2 * Descriptor2 + ... + βn * Descriptorn

Where pIC50 is the negative logarithm of the IC50 value, and βi are the regression coefficients for each descriptor. The quality of a QSAR model is assessed using various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the external validation correlation coefficient (R²ext). nih.gov

The interactive table below shows a hypothetical summary of a QSAR model developed for a series of carbamate-based AChE inhibitors. plos.orgnih.govoup.com

Statistical ParameterValueInterpretation
R² (Correlation Coefficient)0.81Indicates a good fit of the model to the training data.
Q² (Cross-validated R²)0.56Suggests good internal predictive ability of the model.
R²ext (External validation R²)0.82Demonstrates the model's ability to predict the activity of new compounds.
F-statistic45.2Indicates the statistical significance of the regression model.

Such a model could reveal that descriptors related to molecular size, electronic properties (like the energy of the Lowest Unoccupied Molecular Orbital, ELUMO), and hydrophobicity are important for the inhibitory activity of these carbamates. nih.gov This information can then be used to guide the design of new analogs of this compound with potentially enhanced activity.

Molecular Mechanics and Force Field Development for Carbamate Systems

Molecular mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. nih.gov The potential energy of the system is calculated using a force field, which is a set of empirical energy functions and parameters that describe the interactions between atoms. wikipedia.org Molecular mechanics simulations, such as molecular dynamics (MD) and Monte Carlo (MC), are widely used to study the conformational dynamics and thermodynamics of molecules.

The accuracy of MM simulations is highly dependent on the quality of the force field used. wikipedia.org Developing a reliable force field for a specific class of molecules, such as carbamates, can be challenging. The parameters for the force field, which include bond lengths, bond angles, dihedral angles, and non-bonded interactions, are typically derived from experimental data or high-level quantum mechanical calculations. gla.ac.uk

For carbamate systems, particular attention must be paid to the parameters describing the carbamate functional group. The partial atomic charges and the torsional parameters for the dihedral angles around the N-C(O)-O linkage are crucial for accurately reproducing the conformational preferences and intermolecular interactions of these molecules. The general Amber force field (GAFF) is often used as a starting point for parameterizing small organic molecules. frontiersin.org

The process of force field development for a molecule like this compound would involve the following steps:

Generation of an initial set of parameters: Using a general force field like GAFF.

Quantum mechanical calculations: To obtain reference data, such as optimized geometries, vibrational frequencies, and conformational energy profiles.

Parameter refinement: The initial force field parameters are adjusted to reproduce the quantum mechanical data as closely as possible.

Validation: The refined force field is tested by performing MD simulations and comparing the results with available experimental data or further quantum mechanical calculations.

A well-parameterized force field for this compound would enable accurate simulations of its behavior in different environments, such as in solution or when bound to a protein target. This would provide valuable insights into its conformational flexibility, solvation properties, and the thermodynamics of its interactions with biological macromolecules.

Mechanistic Investigations of Biological Interactions of Phenyl N 3 Methylpyridin 4 Yl Carbamate in Vitro Focus

Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro)

Extensive searches of scientific literature and bioactivity databases did not yield specific data regarding the in vitro enzyme inhibition kinetics or the precise mechanism of action for phenyl N-(3-methylpyridin-4-yl)carbamate. While the broader class of carbamates is known to interact with various enzymes, particularly esterases, detailed studies on this specific compound are not publicly available.

Target Identification and Specificity Profiling against Enzyme Panels (e.g., Kinases, Esterases, Proteases)

There is no published research detailing the screening of this compound against panels of enzymes such as kinases, esterases, or proteases. Consequently, its primary molecular targets and its specificity profile remain uncharacterized. Carbamates, as a chemical class, are well-recognized for their ability to inhibit serine hydrolases, most notably acetylcholinesterase. nih.govnih.gov This inhibition occurs through the carbamylation of the active site serine residue. nih.gov However, without experimental data, it is not possible to confirm if this compound shares this activity or interacts with other enzyme classes.

Determination of Inhibition Constants (Ki, IC50) and Binding Modes (Competitive, Non-Competitive)

No experimental data for inhibition constants, such as K_i_ or IC_50_ values, for this compound against any specific enzyme target have been reported. Similarly, the binding mode (e.g., competitive, non-competitive, or uncompetitive) has not been elucidated. Studies on other substituted phenyl carbamates have determined kinetic constants for the inhibition of acetylcholinesterase, revealing that the nature of the substitution on the phenyl ring can significantly influence inhibitory potency. epa.gov

Irreversible Binding Mechanisms (if applicable) and Covalent Adduct Formation

The interaction of carbamates with enzymes like acetylcholinesterase is typically considered reversible, or more accurately, pseudo-irreversible. nih.govnih.gov The carbamylated enzyme can undergo spontaneous hydrolysis to regenerate the active enzyme, although the rate of this reactivation can vary. nih.gov There is no specific information to suggest that this compound acts as an irreversible inhibitor or forms permanent covalent adducts with its potential biological targets.

Receptor Binding Studies and Ligand-Target Interactions (In Vitro)

No direct receptor binding studies for this compound have been published in the available scientific literature. While related structures containing a 4-phenylpyridine (B135609) scaffold have been investigated as allosteric modulators of certain receptors, this specific compound has not been characterized in this context. nih.govnih.gov

Affinity and Selectivity Assessment for Defined Receptors

There is no available data on the binding affinity (e.g., K_d_ or K_i_ values) or selectivity of this compound for any defined receptor population. Research on structurally analogous compounds, such as certain quinuclidinyl N-phenylcarbamates, has shown high affinity for muscarinic acetylcholine (B1216132) receptors, although with low subtype selectivity. nih.govnih.gov However, these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Allosteric Modulation Investigations and Cooperativity

No studies have been conducted to investigate whether this compound can act as an allosteric modulator of any receptor. Consequently, there is no information regarding its potential to exhibit cooperativity with endogenous ligands. Derivatives of 4-phenylpyridin-2-one have been identified as positive allosteric modulators of the M1 muscarinic acetylcholine receptor, indicating that the broader 4-phenylpyridine chemical space can support allosteric interactions. nih.gov

Cellular Pathway Modulation at the Molecular Level (In Vitro, mechanistic)

Enzyme Activity Modulation in Cell-Free Systems

There is currently no published data detailing the effects of this compound on the activity of specific enzymes in cell-free assays. Research investigating its inhibitory or activating properties against isolated enzymes has not been found in the public domain.

Protein-Protein Interaction Disruptions (In Vitro)

No studies have been identified that investigate the potential of this compound to disrupt specific protein-protein interactions. Information regarding its ability to act as a molecular glue or an inhibitor of complex formation is not available.

Gene Expression Modulation Studies in Specific Cell Lines (Mechanistic Focus)

There is no available research on the effects of this compound on gene expression in any specific cell lines. Mechanistic studies, such as those employing techniques like RT-qPCR or RNA-sequencing to understand its impact on transcriptional regulation, have not been reported.

Structural Basis of Ligand-Target Recognition (In Vitro Co-crystallography and Cryo-EM, if available)

No structural biology data, such as that obtained from X-ray co-crystallography or cryo-electron microscopy (Cryo-EM), is available for this compound in complex with any biological target. Therefore, the structural basis for its recognition by any protein or enzyme has not been elucidated.

Phenyl N 3 Methylpyridin 4 Yl Carbamate As a Chemical Intermediate and Precursor

Synthesis of Complex Heterocyclic Systems via Phenyl N-(3-methylpyridin-4-yl)carbamate

The N-(3-methylpyridin-4-yl)amino core of this compound is a valuable synthon for the construction of various fused heterocyclic systems. The carbamate (B1207046) group can function as a leaving group or a directing group in cyclization reactions, enabling the formation of new rings fused to the pyridine (B92270) core.

One could envision the use of this carbamate in the synthesis of pyridopyrimidines , a class of compounds with diverse biological activities. For instance, treatment of this compound with a suitable reagent could generate an isocyanate intermediate, which could then undergo an intramolecular cyclization or react with another species to form a pyrimidine ring fused to the pyridine. While specific examples with this exact substrate are not available, the general strategy of using pyridyl-amino precursors for the synthesis of pyridopyrimidines is well-established. nih.gov

Similarly, the synthesis of triazolopyridines could potentially be achieved starting from this compound. The N-pyridyl moiety is a key component in several synthetic routes to this class of heterocycles. organic-chemistry.orgorganic-chemistry.orgmdpi.com For example, the carbamate could be converted to a corresponding hydrazine derivative, which could then be cyclized to form the triazole ring. The specific reaction conditions would need to be optimized, but the underlying chemical principles are sound.

The following table outlines hypothetical reaction pathways for the synthesis of complex heterocyclic systems from this compound, based on known transformations of related N-pyridyl compounds.

Target HeterocyclePotential Synthetic StrategyKey Intermediate
PyridopyrimidineThermal or base-induced cyclizationIsocyanate
TriazolopyridineConversion to hydrazino-pyridine followed by cyclizationN-(3-methylpyridin-4-yl)hydrazine
Pyrido-oxadiazineReaction with a suitable carbonyl-containing compoundAcylium ion or equivalent

It is important to note that these are proposed applications based on chemical analogy, and experimental validation would be required to confirm their feasibility.

Role in Medicinal Chemistry Lead Optimization Programs (Synthetic Utility)

In the realm of medicinal chemistry, the structure of this compound presents several features that could be exploited in lead optimization programs. The carbamate linkage is a known bioisostere of the amide bond and can influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

The pyridine ring is a common motif in a vast number of biologically active compounds, and its substitution pattern can significantly impact target binding and selectivity. The 3-methyl group on the pyridine ring of the title compound could provide a valuable steric and electronic handle for modulating interactions with a biological target.

The general approach in lead optimization involves systematically modifying a lead compound to improve its pharmacological profile. This compound could serve as a key intermediate for the synthesis of a library of analogs. For example, the phenyl group of the carbamate could be replaced with other aryl or alkyl groups to probe for optimal interactions in a binding pocket. Furthermore, the pyridine nitrogen provides a site for potential N-oxide formation or quaternization, offering additional avenues for modifying the molecule's properties.

The principles of structure-activity relationship (SAR) studies would guide the synthetic efforts. eurekaselect.comug.edu.gedrugdesign.org By synthesizing and testing a series of analogs derived from this compound, medicinal chemists could systematically explore the chemical space around a lead scaffold to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

The table below illustrates how modifications to the this compound scaffold could be used to explore SAR.

Modification SitePotential ChangeDesired Outcome
Phenyl groupSubstitution with electron-donating or -withdrawing groupsModulate electronic properties and binding affinity
Phenyl groupReplacement with other aromatic or aliphatic groupsExplore different binding pocket interactions
Carbamate oxygenReplacement with sulfur (thiocarbamate)Alter hydrogen bonding capacity and metabolic stability
Pyridine nitrogenN-oxidation or quaternizationModify solubility and basicity
Methyl groupReplacement with other alkyl groups or hydrogenProbe steric and electronic effects on binding

Precursor for Advanced Materials and Functional Molecules (Non-biological applications)

Beyond its potential in medicinal chemistry, this compound could also serve as a precursor for the synthesis of advanced materials and functional molecules. The carbamate functionality is a key building block for polyurethanes, a versatile class of polymers with a wide range of applications.

It is plausible that this compound could be used as a monomer in polymerization reactions. google.comacs.orgnih.govnih.gov The presence of the 3-methyl-4-pyridyl group would introduce specific functionalities into the resulting polymer chain, potentially leading to materials with unique properties, such as enhanced thermal stability, specific metal-coordinating abilities, or altered solubility characteristics.

For instance, the pyridine nitrogen in the polymer backbone could act as a coordination site for metal ions, leading to the formation of metallopolymers with interesting catalytic or electronic properties. The methyl group could influence the polymer's morphology and packing.

The following table summarizes potential applications of this compound as a precursor for materials science.

Material TypeSynthetic ApproachPotential Properties
PolyurethanesPolycondensation with diols or other suitable co-monomersModified thermal stability, metal-coordination sites
Functional PolymersGrafting onto other polymer backbonesSurface modification, introduction of specific binding sites
Organic SemiconductorsIncorporation into conjugated polymer systemsAltered electronic and photophysical properties

Utility in Ligand Design for Organometallic Catalysis

The N-(3-methylpyridin-4-yl) moiety within this compound makes it an interesting candidate for ligand design in organometallic catalysis. Pyridine-containing ligands are ubiquitous in coordination chemistry and have been instrumental in the development of a wide array of catalysts for various organic transformations. mdpi.comacs.orgnih.gov

The nitrogen atom of the pyridine ring can coordinate to a transition metal center, and the electronic and steric properties of the ligand can be fine-tuned by the substituents on the pyridine ring. The 3-methyl group in the title compound would exert an electronic donating effect and provide some steric bulk, which could influence the reactivity and selectivity of the resulting metal complex.

One could envision the synthesis of transition metal complexes where this compound or a derivative thereof acts as a ligand. These complexes could then be screened for catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization. The carbamate functionality could also play a role in the ligand's properties, potentially through secondary interactions with the metal center or the substrate.

The table below provides examples of potential catalytic applications for ligands derived from this compound.

Metal CatalystPotential Ligand DerivativeTarget Catalytic Reaction
PalladiumThis compoundSuzuki or Heck cross-coupling
RhodiumBidentate ligand incorporating the N-(3-methylpyridin-4-yl) moietyAsymmetric hydrogenation
NickelPincer ligand derived from the title compoundPolymerization of olefins

Advanced Analytical Methodologies for Phenyl N 3 Methylpyridin 4 Yl Carbamate Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally sensitive compounds like phenyl N-(3-methylpyridin-4-yl)carbamate. Its high resolution and sensitivity make it ideal for purity assessment and the separation of closely related compounds.

The development of a robust HPLC method is foundational for accurate analysis. The choice between isocratic and gradient elution depends on the complexity of the sample matrix. mastelf.com

Isocratic Elution: This method employs a constant mobile phase composition throughout the analysis. It is advantageous for its simplicity, reproducibility, and lower solvent consumption, making it suitable for routine quality control of relatively pure samples of this compound. mastelf.combiotage.com A typical isocratic method might involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

Gradient Elution: For samples containing a wider range of components with varying polarities, such as in reaction mixtures or degradation studies, gradient elution is preferred. mastelf.combiotage.com This technique involves a programmed change in the mobile phase composition during the chromatographic run, typically increasing the proportion of the organic solvent. This allows for the efficient elution of both polar and non-polar impurities in a single analysis, providing better peak shapes and resolution for complex mixtures. nih.gov

A hypothetical HPLC method development for this compound could involve screening different C18 and phenyl-hexyl columns with varying mobile phase compositions of acetonitrile and water, with or without acidic or basic modifiers to ensure optimal peak shape and retention.

Table 1: Hypothetical HPLC Gradient Method for this compound Analysis

Time (minutes)% Acetonitrile% Water (0.1% Formic Acid)
0.02080
15.08020
20.08020
20.12080
25.02080

The choice of detector is critical for the sensitive and selective analysis of this compound.

UV-Vis and Photodiode Array (PDA) Detection: Due to the presence of aromatic rings (phenyl and pyridine (B92270) moieties) in its structure, this compound is expected to exhibit strong UV absorbance. A UV-Vis detector set at a specific wavelength can be used for quantification. thermofisher.com A Photodiode Array (PDA) detector offers the advantage of acquiring the full UV-Vis spectrum for each peak, which is invaluable for peak purity assessment and compound identification by comparing the spectra with a known standard. usgs.govperkinelmer.com

Evaporative Light Scattering Detector (ELSD): For impurities that lack a significant UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be a powerful alternative or complementary detector. biotage.com The ELSD is a mass-based detector that is independent of the optical properties of the analyte, making it suitable for detecting a wider range of compounds. shimadzu.com

While this compound itself is not chiral, derivatives or related compounds with stereocenters would require chiral HPLC for the separation and quantification of enantiomers. Chiral stationary phases (CSPs) based on polysaccharides, for instance, are commonly used for the resolution of chiral carbamates. nih.gov The development of a chiral HPLC method would involve screening various chiral columns and mobile phases to achieve baseline separation of the enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. While carbamates can be thermally labile, GC-MS can be employed to identify volatile impurities from the synthesis of this compound, such as residual solvents or starting materials. nih.gov

Carbamates may undergo thermal degradation in the hot GC injector, which can be a limitation. scispec.co.th However, this can sometimes be used to advantage by creating reproducible degradation products that can be used for identification and quantification. Alternatively, derivatization of the carbamate (B1207046) to a more thermally stable analogue can be performed prior to GC-MS analysis. scispec.co.th The mass spectrometer provides structural information, allowing for the confident identification of unknown impurities. nih.gov

Table 2: Potential Volatile Impurities in this compound Synthesis Detectable by GC-MS

Potential ImpurityLikely OriginAnalytical Consideration
Phenol (B47542)Starting material or hydrolysis byproductAmenable to direct GC-MS analysis
3-methylpyridin-4-amineStarting materialMay require derivatization for optimal peak shape
TriethylamineCatalyst/base in synthesisVolatile and easily detectable by GC-MS
DichloromethaneReaction solventCommon residual solvent impurity

Thin-Layer Chromatography (TLC) and Preparative Chromatography for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. libretexts.org By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of reactants and the appearance of the product, this compound, can be visualized under UV light or with a suitable staining agent. rochester.edu The retention factor (Rf) values provide a good indication of the relative polarities of the compounds, aiding in the selection of an appropriate solvent system for purification. nih.gov

Preparative Chromatography: For the purification of this compound on a larger scale, preparative column chromatography is often employed. osti.govclockss.org Based on the solvent system developed using TLC, a column packed with silica (B1680970) gel or another suitable stationary phase can be used to separate the desired product from unreacted starting materials, byproducts, and other impurities. edpsciences.orgflash-chromatography.com Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure compound.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), offers extremely high separation efficiency and is an excellent technique for the analysis of charged or polar compounds. mdpi.com For this compound, which contains a basic pyridine nitrogen, CE could be a powerful tool for high-resolution separations from closely related isomers or impurities. nih.govscispace.com The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. biorxiv.org Method development in CE would involve optimizing the buffer composition, pH, and applied voltage to achieve the desired separation.

Table 3: Comparison of Analytical Methodologies for this compound

TechniquePrimary ApplicationKey AdvantagesPotential Limitations
HPLCPurity assessment, quantificationHigh resolution, sensitivity, suitable for non-volatile compoundsHigher cost, more complex instrumentation
GC-MSAnalysis of volatile impuritiesHigh sensitivity, structural information from MSThermal lability of carbamates can be an issue
TLCReaction monitoringRapid, simple, cost-effectiveLower resolution and sensitivity compared to HPLC
Preparative ChromatographyPurificationCan handle larger sample quantitiesSolvent intensive, can be time-consuming
Capillary ElectrophoresisHigh-resolution separationsVery high efficiency, low sample and reagent consumptionLower concentration sensitivity for some detectors

Future Directions and Emerging Research Avenues for Phenyl N 3 Methylpyridin 4 Yl Carbamate

Exploration of Novel Asymmetric Synthetic Pathways

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern chemistry. For Phenyl N-(3-methylpyridin-4-yl)carbamate, the development of asymmetric synthetic routes could introduce chirality either at the pyridine (B92270) ring or through functionalization, leading to derivatives with potential stereospecific interactions in biological or material contexts.

Future research could focus on catalytic enantioselective methods, which offer an efficient and atom-economical approach to chiral compounds. Drawing inspiration from recent advances in carbamate (B1207046) synthesis, several strategies could be adapted:

Catalytic Asymmetric Conjugate Addition : This method, which has been successfully applied to other carbamates, could be used if a suitable enone precursor is designed, allowing for the stereocontrolled addition of the carbamate nitrogen to form a chiral center. acs.org

Enantioselective C-H Functionalization : Directing group-assisted asymmetric C-H activation on the methyl group or the phenyl ring could install chirality without the need for pre-functionalized substrates.

Kinetic Resolution : If a racemic mixture of a chiral precursor to this compound is synthesized, enzymatic or organocatalytic kinetic resolution could be employed to isolate a single enantiomer.

Copper-Catalyzed Asymmetric Coupling : Recent breakthroughs have shown that copper catalysts can facilitate the enantioselective synthesis of axially chiral carbamates using carbon dioxide and amines. rsc.orgrsc.org This approach could be explored for creating atropisomeric analogues of the target compound.

These pathways represent a significant step beyond traditional synthesis, paving the way for the creation of enantiopure derivatives for advanced applications.

Deeper Mechanistic Understanding of Molecular Interactions at the Atomic Level

A fundamental understanding of a molecule's three-dimensional structure and its non-covalent interactions is critical for predicting its behavior and designing new applications. For this compound, there is a significant opportunity to elucidate its structural and electronic properties at the atomic level.

Key research directions would include:

Single-Crystal X-ray Diffraction : This technique would provide the definitive solid-state structure, revealing precise bond lengths, bond angles, and the preferred conformation of the molecule. It would also uncover the nature of intermolecular interactions, such as hydrogen bonding (e.g., N-H···O) and π-π stacking between the phenyl and pyridyl rings, which govern its crystal packing.

Spectroscopic Analysis : A combination of Nuclear Magnetic Resonance (NMR), infrared (IR), and vibrational circular dichroism (VCD) spectroscopy can probe the molecule's conformational landscape in solution. nih.govnih.gov These studies are crucial for understanding the rigidity of the carbamate backbone and the potential for cis-trans isomerism around the C-N bond. nih.govnih.govacs.org

Quantum Chemical Calculations : Density Functional Theory (DFT) calculations can complement experimental data by predicting stable conformers, rotational energy barriers, and the distribution of electron density. nih.govnih.gov This would provide insight into the molecule's reactivity and its capacity for specific intermolecular interactions.

A thorough investigation using these methods would build a foundational understanding of the molecule's physicochemical properties, which is essential for its rational design in more complex systems.

Computational Design and Prediction of Derivatives with Tailored Reactivity

Computational chemistry offers a powerful toolkit for the in silico design of new molecules with customized properties, accelerating the discovery process and reducing experimental costs. By modifying the core structure of this compound, derivatives with tailored electronic properties and reactivity can be computationally predicted.

Future computational research should focus on:

Reaction Mechanism Simulation : For potential applications as a reagent or catalyst, computational modeling can elucidate reaction pathways, identify transition states, and calculate activation energies. This would guide the design of derivatives with enhanced reaction rates or selectivity. nih.gov

Binding Affinity Prediction : If a biological or material target is identified, molecular dynamics (MD) simulations and free energy calculations can be used to predict the binding affinity and orientation of various derivatives within a target binding site. nih.govmdpi.com This approach is invaluable for designing potent and selective enzyme inhibitors or functional materials.

These computational strategies would enable a hypothesis-driven approach to the design of second-generation molecules based on the this compound scaffold.

Potential for Advanced Materials and Functional Molecules Applications (Non-clinical)

The unique combination of a rigid carbamate linker, an aromatic phenyl group, and a functional pyridine ring makes this compound an attractive building block for advanced materials. The pyridine moiety, in particular, offers a site for protonation, hydrogen bonding, and metal coordination, which can be exploited to create responsive or functional polymers.

Promising avenues for materials science research include:

Polymerizable Monomers : The molecule could be functionalized with a polymerizable group, such as a methacrylate (B99206) or vinyl moiety, to create a novel monomer. researchgate.netgoogle.com Incorporating this monomer into polymers could yield materials with tailored properties, such as improved thermal stability or specific surface interactions. google.comgoogle.com

Sensor Components : The pyridine nitrogen atom can act as a binding site for metal ions or as a pH-sensitive center. rsc.org Polymers containing this moiety could be used as the active layer in chemical sensors, where binding events would lead to a detectable change in optical or electrical properties. nih.govnih.govresearchgate.net Pyridine-based polymers have shown promise in fluorescent sensors for detecting metal ions and other analytes. researchgate.netnih.govmdpi.com

Electroactive Materials : Pyridyl-based coordination polymers are known to have interesting electrochromic properties. frontiersin.org By designing polymers that incorporate the this compound unit, it may be possible to develop new materials for smart windows or low-energy displays.

The potential research directions in this area are summarized in the table below.

Research AvenueProposed ApproachPotential Application
Polymerizable Monomers Functionalize with methacrylate or vinyl groups for copolymerization.High-performance polymers, dental resins. researchgate.netgoogle.com
Chemical Sensors Incorporate into polymer films to detect analytes via fluorescence or electrochemical changes.pH sensors, metal ion detectors. rsc.orgnih.gov
Electrochromic Devices Synthesize coordination polymers using the pyridine moiety as a ligand.Smart windows, displays. frontiersin.org

Interdisciplinary Research with this compound in Chemical Biology Tools

Chemical biology relies on small molecules to probe and manipulate biological systems. The carbamate and pyridine functionalities present in this compound suggest its potential as a scaffold for developing novel chemical tools.

Future interdisciplinary research could explore:

Enzyme Inhibitors : Carbamates are a well-known class of covalent inhibitors for serine hydrolases, where they carbamoylate the active site serine residue. nih.gov Derivatives of this compound could be designed as selective inhibitors for specific enzymes, with the pyridyl group serving to guide the molecule to the target's active site.

Fluorogenic Probes : By attaching a fluorophore to the scaffold, it may be possible to create probes that change their fluorescence upon a specific event, such as enzymatic cleavage of the carbamate bond. Carbamate linkers have been successfully used in versatile near-infrared fluorogenic probes. acs.org

DNA Interacting Agents : Pyridyl-containing compounds have been investigated for their ability to bind and even photocleave DNA. nih.gov The planar aromatic systems in the target molecule could facilitate DNA intercalation, providing a starting point for the design of new DNA-targeting agents.

This research direction bridges synthetic chemistry with biology, aiming to create sophisticated molecular tools for studying complex biological processes.

Development of Sustainable Synthetic Processes for Carbamate Scaffolds

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste and avoid hazardous reagents. Traditional carbamate synthesis often relies on toxic and hazardous materials like phosgene (B1210022) and isocyanates. nih.gov A significant future direction for this compound is the development of sustainable synthetic routes.

Key areas for research include:

Carbon Dioxide as a C1 Source : Utilizing CO2 as an abundant, non-toxic, and renewable C1 feedstock is a primary goal of green chemistry. psu.edursc.org Developing a catalytic system to directly couple 3-methylpyridin-4-amine, phenol (B47542), and CO2 would represent an ideal, environmentally benign synthesis.

Urea (B33335) as a Carbonyl Source : Urea can serve as a solid, stable, and safer alternative to phosgene for installing the carbonyl group. rsc.org A catalyzed reaction between the corresponding amine, alcohol, and urea could provide a more sustainable pathway.

Solvent Minimization : Exploring solvent-free reaction conditions or the use of greener solvents (e.g., water, supercritical CO2, or bio-derived solvents) would further enhance the sustainability of the synthesis.

By focusing on these green methodologies, the synthesis of this compound and its derivatives can be aligned with modern standards of environmental responsibility. nih.govpsu.edu

Q & A

Q. What synthetic routes and reaction conditions are recommended for the preparation of phenyl N-(3-methylpyridin-4-yl)carbamate?

  • Methodological Answer : The synthesis of carbamate derivatives typically involves coupling reactions between phenyl chloroformate and the corresponding amine (e.g., 3-methylpyridin-4-amine). Key optimization parameters include:
  • Solvent Selection : Polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) improve solubility of intermediates .
  • Catalysts/Base : Triethylamine (TEA) or pyridine is used to neutralize HCl byproducts, with reaction efficiencies varying by base (e.g., TEA yields >85% in THF at 25°C) .
  • Temperature and Time : Reactions are typically conducted at 0–90°C for 0.75–2 hours, with higher temperatures accelerating kinetics but risking decomposition .

Table 1 : Example Reaction Conditions from Literature

SolventBase/CatalystTemperature (°C)Time (h)Yield (%)
1,4-DioxaneTEA90178
THFPyridine250.7592
DichloromethaneK₂CO₃0 (reflux)265

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, pyridinyl protons appear as distinct doublets (δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 257.1056) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve discrepancies between X-ray crystallography data and spectroscopic results for carbamate derivatives?

  • Methodological Answer :
  • Structure Validation Tools : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids to detect disorder or misassigned atoms .
  • Cross-Validation : Compare crystallographic bond lengths/angles with DFT-optimized geometries. For example, a >0.05 Å deviation in C=O bond lengths may indicate incorrect phase solutions .
  • Supplementary Data : Employ PLATON to check for missed symmetry or twinning, especially if NMR suggests planar geometry but crystallography shows distortion .

Q. What strategies address contradictory reactivity predictions between computational models and experimental outcomes?

  • Methodological Answer :
  • Revisiting Computational Parameters : Adjust solvent models (e.g., COSMO-RS vs. SMD) in DFT calculations to better match experimental solvent effects .
  • Kinetic vs. Thermodynamic Control : If MD simulations predict a dominant pathway (e.g., nucleophilic attack at the carbonyl), but experiments yield alternative products, vary temperature to probe kinetic barriers .
  • Isotopic Labeling : Use ¹⁸O-labeled phenyl chloroformate to trace reaction mechanisms via MS/MS fragmentation patterns .

Q. How can researchers optimize synthetic protocols for unstable intermediates in this compound synthesis?

  • Methodological Answer :
  • Low-Temperature Quenching : Add intermediates to cold aqueous NaHCO₃ to minimize hydrolysis .
  • In Situ Monitoring : Use FTIR to track carbonyl (C=O) stretching frequencies (1700–1750 cm⁻¹) and identify decomposition thresholds .
  • Stabilizing Additives : Introduce radical inhibitors (e.g., BHT) or moisture scavengers (molecular sieves) for air-sensitive intermediates .

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